molecular formula C15H13ClN2O3 B2392142 2-Benzamidoethyl 2-chloropyridine-4-carboxylate CAS No. 1436193-58-6

2-Benzamidoethyl 2-chloropyridine-4-carboxylate

Cat. No. B2392142
CAS RN: 1436193-58-6
M. Wt: 304.73
InChI Key: LEXJYLMEDDCPSG-UHFFFAOYSA-N
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Description

“2-Chloropyridine” is an aryl chloride with the formula C5H4ClN . It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes . “4-Chloro-pyridine-2-carboxylic acid methyl ester” is another compound that might be related .


Synthesis Analysis

“2-Chloropyridine” is produced by direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .


Chemical Reactions Analysis

“2-Chloropyridine” reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .


Physical And Chemical Properties Analysis

“2-Chloropyridine” has a molar mass of 113.54 g/mol, a density of 1.2 g/mL, a melting point of -46 °C, and a boiling point of 166 °C . It is soluble in water (27 g/L) and has an acidity (pKa) of 0.49 .

Scientific Research Applications

Synthesis and Material Science

  • The synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile with various aromatic dicarboxylic acids and bis(carboxyphthalimide)s show potential in creating materials with high thermal stability and solubility in aprotic polar solvents. These materials could have applications in high-performance plastics and fibers (Saxena et al., 2003).

Chemical Reactions and Mechanisms

  • The synthesis of heterocyclic carboxamides as potential antipsychotic agents involves exploring the structure-activity relationships of various heterocyclic analogues, demonstrating the compound's role in medicinal chemistry for designing drugs with specific target receptor interactions (Norman et al., 1996).

Pharmacological Research

  • Research into the methylation of the pyridine moiety in certain molecules, aiming to enhance their analgesic properties, represents another application of modifying such compounds to optimize biological activities. This includes the study of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides for potential analgesic use, highlighting the compound's relevance in developing new therapeutic agents (Ukrainets et al., 2015).

Antimicrobial Activity

  • Synthesis of new pyridine derivatives and their evaluation for antimicrobial activity illustrate the role of such compounds in discovering new antimicrobials. The research focuses on creating 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, showcasing the compound's potential in combating microbial infections (Patel et al., 2011).

Safety and Hazards

“2-Chloropyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and harmful if swallowed . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

properties

IUPAC Name

2-benzamidoethyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-10-12(6-7-17-13)15(20)21-9-8-18-14(19)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXJYLMEDDCPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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